3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane is a compound that belongs to the class of diazaspiro compounds, which are characterized by a spirocyclic structure containing nitrogen atoms. This particular compound is notable for its potential biological activity and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various disorders.
The compound is derived from the broader family of diazaspiro compounds, which have been extensively studied for their pharmacological properties. The synthesis and biological evaluation of such compounds, including 3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane, have been documented in various scientific literature and patents, highlighting their relevance in drug discovery and development.
3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane can be classified as:
The synthesis of 3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (e.g., dichloromethane), and the use of bases (e.g., triethylamine) to facilitate the formation of the desired product while minimizing side reactions.
The molecular structure of 3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane features:
The chemical formula for this compound is CHClN, and it has a molecular weight of approximately 241.71 g/mol. The structural configuration allows for various conformations due to the spirocyclic nature, impacting its biological activity.
The compound can participate in various chemical reactions typical for diazaspiro compounds, including:
Reactivity patterns depend on the functional groups attached to the diazaspiro core and their electronic properties. For instance, electron-withdrawing groups like chlorine can influence nucleophilicity and reactivity in electrophilic aromatic substitution reactions.
The mechanism of action for 3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes. The presence of nitrogen atoms within the spirocyclic structure likely contributes to binding affinity and specificity towards these targets.
In vitro studies suggest that modifications at specific positions on the diazaspiro core can significantly affect binding affinities for various receptors, indicating structure-activity relationships that are critical for optimizing therapeutic efficacy.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.
3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane has potential applications in:
Spirocyclic compounds, defined by their orthogonal ring systems sharing a single spiro atom, confer distinct advantages in drug design. The 3,9-diazaspiro[5.5]undecane scaffold epitomizes these benefits:
The incorporation of the 3,9-diazaspiro[5.5]undecane core into drug candidates leverages these properties to achieve improved target specificity and pharmacological profiles compared to simpler diamines.
Precise nomenclature is crucial for unambiguously identifying specific isomers within the diazaspiro[5.5]undecane family, particularly when substituted with unsymmetrical groups like chloropyridines. The systematic naming follows IUPAC rules for spiro compounds and heterocycles:
[5.5]
indicates that both rings are six-membered (as the number includes the spiro atom; a [5.5]
spiro system has two rings of size 6 atoms each). "Undecane" reflects the total number of atoms in the core bicyclic system (11 atoms: 1 spiro C + 5 atoms in ring A + 5 atoms in ring B). "3,9-Diaza" specifies that nitrogen atoms replace carbon atoms at positions 3 (in one ring) and 9 (in the other ring) [1] [3].Table 1: Positional Isomerism in Chloropyridine-Substituted 3,9-Diazaspiro[5.5]undecane Derivatives
Systematic Name | Attachment Point | Pyridine Substitution Pattern | Key Structural Feature |
---|---|---|---|
3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane | N3 | 2-Pyridyl with Cl at position 4 | Chlorine meta to N3 attachment, ortho to pyridine N. Alters electron density near pyridine N. |
3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane | N3 | 2-Pyridyl with Cl at position 5 | Chlorine meta to both N3 attachment and pyridine N. Different electronic and steric profile vs 4-Cl. |
3-(6-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane | N3 | 2-Pyridyl with Cl at position 6 | Chlorine ortho to N3 attachment, meta to pyridine N. Significant steric impact near linkage. |
9-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane | N9 | 2-Pyridyl with Cl at position 4 | Heteroaryl pharmacophore attached to the secondary (N9) nitrogen. |
The fusion of the conformationally restricted, basic diazaspiro[5.5]undecane core with the chloropyridine moiety creates compounds designed for specific and potent interactions with biological targets. While detailed pharmacological data specifically for 3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane may be limited in the public domain, its structural class and closely related analogues point towards significant therapeutic potential, primarily in two areas:
Table 2: Potential Therapeutic Areas for 3-(5-Chloropyridin-2-yl)-3,9-Diazaspiro[5.5]undecane and Analogues
Therapeutic Area | Potential Target Class | Rationale Based on Structural Analogy | Relevant Citations |
---|---|---|---|
Oncology | Kinases (Plk1, CDKs, RTKs, etc.) | Prevalence of chloropyridines in kinase inhibitors; Enhanced selectivity/affinity from spirocyclic rigidity; Success of related spirooxindole kinase inhibitors. | [7] [2] |
Immunology/Inflammation | Chemokine Receptors (e.g., CCR8) | Patent activity for diazaspiroalkane CCR8 modulators; Basic nitrogen atoms suitable for GPCR interaction; Chloropyridine as common pharmacophore in receptor ligands. | [6] |
Infectious Diseases | Undefined Viral or Bacterial Targets | Broad spectrum activity observed for various spirocyclic compounds (e.g., spirooxindoles, spiropyrrolidines) against pathogens; Potential for novel mechanisms. | [5] [2] |
Central Nervous System | Undefined GPCRs or Enzymes | Ability of spirocyclic diamines to cross BBB; Presence in CNS-active compounds (e.g., Buspirone analogue concepts). | [5] [2] |
The 5-chloro substituent on the pyridine ring plays a multifaceted role beyond simply occupying space:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7